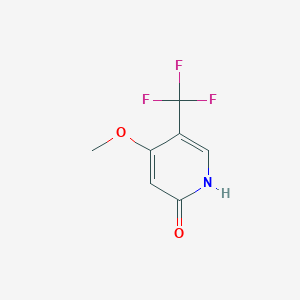
2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
“2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine” is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . The empirical formula is C6H4F3NO .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine” contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The molecular weight is 163.10 .Chemical Reactions Analysis
The major chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Molecular Structure Analysis
2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine is utilized in the synthesis of heterocyclic ligands, demonstrating its role in creating new molecular structures. For instance, studies have shown its involvement in the preparation of compounds like bis-phenol-pyridine, which have been analyzed using X-Ray crystallography to understand their molecular orientation and intramolecular interactions (Silva et al., 1997).
Pharmaceutical and Biological Properties
Research has explored the potential pharmaceutical and biological properties of derivatives of 2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine. Compounds like 5H-Chromeno[2,3-b]pyridines, which include this pyridine structure, have been studied for their multifaceted properties in industrial, biological, and medicinal contexts (Ryzhkova et al., 2023).
Chemical Interaction and Complex Formation
The pyridine derivative plays a role in forming complexes with other elements, such as uranyl complexes. These interactions are significant in understanding the coordination chemistry of pyridine compounds, including the formation of dinuclear species with various bridging ions (Masci & Thuéry, 2005).
Photophysical Evaluation and Computational Studies
2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine derivatives have been analyzed for their photophysical properties. These studies involve both experimental and computational approaches to understand their fluorescence characteristics in various states, contributing to the development of novel fluorophores (Hagimori et al., 2019).
Regioselective Chemical Reactions
This pyridine derivative is also significant in studies focusing on regioselective chemical reactions, such as halogenation. Understanding the reactivity of these compounds helps in developing more efficient synthetic routes for various chemical products (Canibano et al., 2001).
Copper(II) Chloride Adducts Formation
Research has delved into the formation of copper(II) chloride adducts with derivatives of 2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine. These studies contribute to the broader understanding of ligand-metal interactions and potential applications in materials science and catalysis (Bonacorso et al., 2003).
Safety And Hazards
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
4-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-5-2-6(12)11-3-4(5)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHLPIBDYAPCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245853 | |
| Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine | |
CAS RN |
1227580-44-0 | |
| Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)
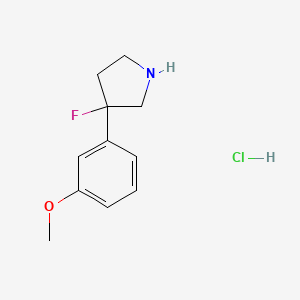
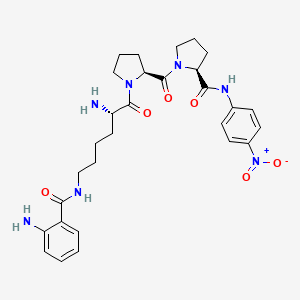
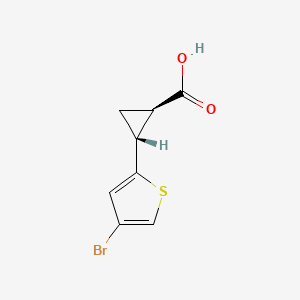
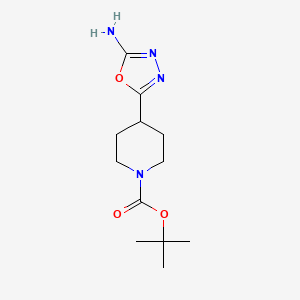
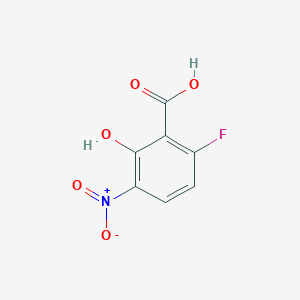
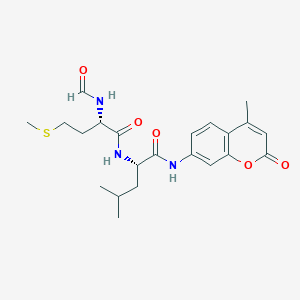
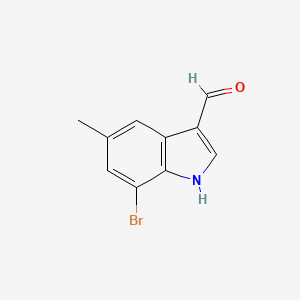
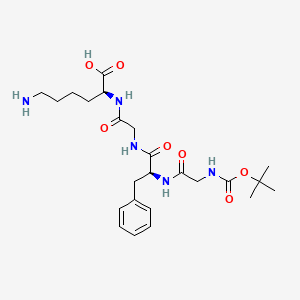
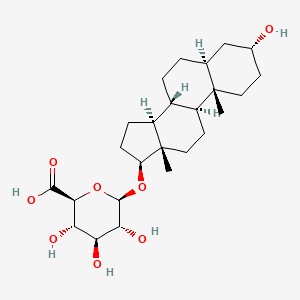


![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)